Sumatrol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
82-10-0 |
|---|---|
Molecular Formula |
C23H22O7 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
(1S,6R,13S)-10-hydroxy-16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one |
InChI |
InChI=1S/C23H22O7/c1-10(2)14-6-12-16(29-14)7-13(24)21-22(25)20-11-5-17(26-3)18(27-4)8-15(11)28-9-19(20)30-23(12)21/h5,7-8,14,19-20,24H,1,6,9H2,2-4H3/t14-,19-,20+/m1/s1 |
InChI Key |
ZPEHYKMRUBEPSQ-XMCHAPAWSA-N |
SMILES |
CC(=C)C1CC2=C(O1)C=C(C3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)O |
Isomeric SMILES |
CC(=C)[C@H]1CC2=C(O1)C=C(C3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC)O |
Canonical SMILES |
CC(=C)C1CC2=C(O1)C=C(C3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)O |
melting_point |
195.0 °C |
Other CAS No. |
82-10-0 |
Synonyms |
(-)-11-Hydroxyrotenone; (2R,6aS,12aS)-1,2,12,12a-Tetrahydro-5-hydroxy-8,9-dimethoxy-2-(1-methylethenyl)[1]benzopyrano[3,4-b]furo[2,3-h][1]benzopyran-6(6aH)-one; 11-Hydroxyrotenone |
Origin of Product |
United States |
Natural Occurrence and Advanced Isolation Methodologies of Sumatrol
Botanical Sources and Chemotaxonomic Distribution of Sumatrol this compound is found in various plant species, primarily within the Fabaceae (Leguminosae) family, which is known to contain rotenoidswikipedia.org. Its presence has been documented in several genera and species within this family.
Other Documented Plant Families Containing this compound While primarily found in the Fabaceae family, rotenoids, including this compound, have also been reported in the plant family Nyctaginaceaewikipedia.org. Additionally, this compound has been isolated from the roots of Dahlstedtia pinnataacs.orgnih.gov. Millettia extensa has also been reported to contain sumatrolresearchgate.net. A phytochemical investigation of Millettia pachycarpa also resulted in the isolation of this compound from root and leaf extractsacs.orgnih.govresearchgate.net.
Advanced Isolation Methodologies
Isolation of this compound from plant materials typically involves extraction followed by various chromatographic techniques. For instance, isolation from Amorpha fruticosa seeds has been achieved using Soxhlet extraction with ethyl acetate (B1210297), followed by silica (B1680970) gel column chromatography and high-speed countercurrent chromatography (HSCCC) google.com. Different solvent systems, such as hexane, ethyl acetate, ethanol (B145695), and water, are employed in these chromatographic separations to isolate (-)-sumatrol google.com.
From Tephrosia toxicaria, isolation involved extraction with ethanol, followed by silica gel column chromatography with gradient mixtures of hexane/CH2Cl2, and further purification using Sephadex LH-20 chromatography and HPLC orientjchem.orgorientjchem.org.
In the case of Indigofera tinctoria, rotenoids, including this compound, have been extracted using acetonitrile (B52724) saturated with n-hexane psu.edu. Isolation and identification often involve techniques such as thin-layer chromatography (TLC), column chromatography, UV, infrared spectral studies, and HPLC or gas-liquid chromatography (GLC) bipublication.compsu.edunih.gov. Spectroscopic analyses, including IR, NMR, and Mass Spectrometry, are used for structural elucidation cabidigitallibrary.org. (-)-Sumatrol's absolute configuration has been established using techniques like X-ray diffraction analysis and electronic circular dichroism (ECD) data nih.govresearchgate.netresearchgate.net.
Early methods for isolating this compound from Derris malaccensis involved ethereal extraction and fractionation, with separation from other compounds like toxicarol and malaccol rsc.orgresearchgate.net. Crystallization from solvents such as ethyl acetate and alcohol was also employed rsc.org.
Summary of this compound Occurrence
| Plant Species/Genus | Family | Plant Part(s) Mentioned | Isolation Methods Mentioned |
| Amorpha fruticosa | Fabaceae | Seeds, Fruits | Soxhlet extraction, Silica gel column chromatography, HSCCC |
| Tephrosia genus | Fabaceae | Roots, Leaves | Extraction (ethanol), Silica gel column chromatography, Sephadex LH-20, HPLC, GC-MS |
| Indigofera tinctoria | Fabaceae | Leaves, Stems, Roots, Seeds | Extraction (acetonitrile/hexane), TLC, Column chromatography, UV, IR, HPLC, GLC, LC-MS |
| Indigofera cordifolia | Fabaceae | Roots, Stems, Seeds, Leaves, Callus | TLC, UV, IR, HPLC |
| Indigofera linnaei | Fabaceae | Roots, Stems, Seeds, Leaves, Callus | TLC, UV, IR, HPLC |
| Derris elliptica | Fabaceae | Roots | Ethereal extraction, Fractionation, Crystallization |
| Derris malaccensis | Fabaceae | Resin, Root | Ethereal extraction, Fractionation, Crystallization |
| Lablab purpureus | Fabaceae | Roots, Seeds | UV, IR, GLC, HPLC |
| Dahlstedtia pinnata | Fabaceae | Roots | Isolation mentioned |
| Millettia extensa | Fabaceae | Extract | Isolation mentioned |
| Millettia pachycarpa | Fabaceae | Roots, Leaves | Column chromatography (silica gel, Sephadex LH-20), Chiral HPLC, X-ray diffraction, ECD |
| Nyctaginaceae family | Nyctaginaceae | Not specified | Not specified |
Detailed Research Findings
Research has confirmed the presence and quantified the levels of this compound in various plant sources. For example, studies on Indigofera tinctoria have shown that the total rotenoid content can vary with the age of the plant and differs among plant parts psu.edu. In one study, leaves showed the maximum number of rotenoids, while pods had the least psu.edu. Callus cultures of Indigofera tinctoria were also found to contain rotenoids, though this compound and tephrosin (B192491) were reported as absent in callus tissue in one investigation, while another reported their presence bipublication.compsu.edu. In Lablab purpureus, the maximum rotenoid content was found in the roots and the minimum in the seeds nih.govresearchgate.net.
The stereochemistry of (-)-sumatrol has been a subject of research. Its relative configuration has been proposed as (6aS,12aS,2″R) acs.orgnih.gov. X-ray diffraction analysis and ECD data have been used to establish the absolute configuration as (6aS,12aS,2″R) nih.govresearchgate.netresearchgate.net.
Advanced isolation techniques like HSCCC and chiral-phase HPLC have been employed to obtain pure this compound and resolve its stereoisomers google.comnih.gov. These methods are crucial for detailed structural and biological activity studies.
State-of-the-Art Extraction Techniques for this compound from Plant Biomass
The extraction of natural products like this compound from plant biomass involves dissolving soluble constituents in a solvent and separating them from the undissolved plant material. frontiersin.org Various techniques are employed to obtain crude extracts containing this compound, which are then subjected to further purification. mdpi.com
Solvent-Based Extraction Optimization (e.g., Soxhlet, Liquid-Liquid Partitioning)
Solvent extraction is a fundamental method for isolating compounds from plant sources. mdpi.com Soxhlet extraction is a common technique used for extracting various compounds, including those from plant materials. orientjchem.orggoogle.commdpi.comrsc.orgbipublication.comcabidigitallibrary.org This method involves the continuous extraction of a sample with a solvent under reflux conditions. google.commdpi.com For instance, Soxhlet extraction using ethyl acetate has been employed to obtain (-)-Sumatrol from the seeds of Amorpha fruticosa. google.com The process typically involves pulverizing the plant material to a specific particle size (e.g., 40-80 mesh) and extracting with a solvent at reflux temperature until the solvent in the Soxhlet extraction tube is clear, indicating complete extraction. google.com Extraction times can range from approximately 4-6 hours. google.com Solvents such as ethyl acetate, benzinum, and ethanol have been used in Soxhlet extraction for isolating compounds from Amorpha fruticosa. google.com
Liquid-liquid partitioning, also known as solvent extraction, is a technique used to separate compounds based on their differential solubility in two immiscible liquid phases. longdom.orglibretexts.orgphenomenex.comsyrris.com This method is widely used in the isolation and purification of natural products. longdom.orgphenomenex.com It involves mixing the plant extract (often dissolved in one solvent) with an immiscible solvent. longdom.orglibretexts.orgphenomenex.com The target compound, this compound, will partition between the two phases based on its relative solubility. longdom.orgphenomenex.com The phases are then allowed to settle and are separated. longdom.orglibretexts.org For example, an organic fraction containing this compound obtained from Tephrosia toxicaria roots was extracted with ethyl acetate after initial Soxhlet extraction with water. orientjchem.org
Emerging Technologies in Natural Product Extraction Applicable to this compound
While the provided search results primarily detail traditional solvent-based methods, the field of natural product extraction is continuously evolving with emerging technologies aimed at improving efficiency, reducing solvent consumption, and preserving the integrity of thermolabile compounds. Although specific applications of these technologies directly to this compound extraction are not extensively detailed in the provided snippets, techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) are increasingly used for isolating bioactive compounds from plant matrices. These methods can offer advantages in terms of extraction time, yield, and selectivity compared to conventional methods.
Chromatographic Strategies for High-Purity this compound Isolation and Purification
Chromatographic techniques are essential for the separation and purification of this compound from complex plant extracts, allowing for the isolation of the compound in high purity.
Column Chromatography (e.g., Silica Gel, Sephadex LH-20 Applications)
Column chromatography is a widely used technique for separating compounds based on their differential adsorption to a stationary phase as they are moved by a mobile phase. scitechnol.comyoutube.com Silica gel is a common stationary phase used in column chromatography for the isolation of natural products, including rotenoids like this compound. orientjchem.orggoogle.combipublication.comcabidigitallibrary.orgscitechnol.comyoutube.comclockss.orgfractioncollector.info Separation on silica gel is typically based on differences in compound polarity. youtube.com Elution is performed using solvent systems of varying polarities. orientjchem.orggoogle.comfractioncollector.info For instance, silica gel column chromatography has been used as a primary step in the separation of (-)-Sumatrol from Amorpha fruticosa seeds, employing solvent mixtures like benzinum and ethyl acetate. google.com
Sephadex LH-20 is another valuable stationary phase used in column chromatography for the purification of natural products. orientjchem.orgclockss.orgresearchgate.netresearchgate.netprep-hplc.comcytivalifesciences.comresearchgate.net It is a beaded, cross-linked dextran (B179266) that has been hydroxypropylated, giving it both hydrophilic and lipophilic characteristics. researchgate.netprep-hplc.comcytivalifesciences.com Sephadex LH-20 can separate compounds based on molecular size (size exclusion) and partition between the stationary and mobile phases, depending on the solvent system used. researchgate.netresearchgate.netprep-hplc.com This dual character provides unique selectivity and high resolution for separating closely related molecular species. researchgate.netprep-hplc.com Sephadex LH-20 chromatography using solvent systems like ethyl acetate:methanol (B129727) (1:1) has been successfully applied in the purification of this compound from Tephrosia toxicaria roots. orientjchem.org It is often used as a step after initial extraction and silica gel chromatography to further purify fractions containing the target compound. orientjchem.orgclockss.org
High-Performance Liquid Chromatography (HPLC) for Preparative Isolation
High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical and preparative separation of compounds. orientjchem.orgresearchgate.netatauni.edu.trresearchgate.netcdc.govresearchgate.net Preparative HPLC is particularly useful for isolating larger quantities of pure compounds from complex mixtures. atauni.edu.trresearchgate.netresearchgate.net This technique offers high resolution and efficiency, making it suitable for the final purification of this compound. cdc.gov Reversed-phase HPLC (HPLC RP-18) with a mobile phase of methanol/formic acid has been used to obtain pure this compound from fractions obtained from Sephadex LH-20 chromatography of Tephrosia toxicaria extracts. orientjchem.org Chiral HPLC can also be employed to resolve scalemic mixtures of compounds, as demonstrated in the isolation of stereoisomers of other rotenoids. acs.orgresearchgate.netresearchgate.net
High-Speed Countercurrent Chromatography (HSCCC) Methodologies
High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid chromatography technique that does not use a solid support, which can minimize sample loss and denaturation. google.comatauni.edu.trresearchgate.netelectricveg.com This technique separates compounds based on their partition coefficients between two immiscible liquid phases. google.comelectricveg.com HSCCC has been applied in the purification of natural products, including isoflavonoids and rotenoids. atauni.edu.trresearchgate.netelectricveg.com For the isolation of (-)-Sumatrol from Amorpha fruticosa seeds, HSCCC has been utilized after initial silica gel chromatography steps. google.com Specific solvent systems, such as n-hexane:ethyl acetate:ethanol:water in various ratios, have been developed and used in HSCCC for the separation of this compound. google.com The method involves selecting appropriate stationary and mobile phases and optimizing parameters like flow rate and rotation speed to achieve effective separation. google.com Multiple HSCCC separation steps may be necessary to obtain high purity this compound. google.com
Table 1: Natural Sources and Isolation Methods of this compound
| Plant Species | Plant Part(s) Used | Extraction Method(s) | Purification Method(s) | References |
| Amorpha fruticosa | Seeds | Soxhlet extraction (ethyl acetate) | Silica gel column chromatography, HSCCC | google.com |
| Derris elliptica | Roots and stems | Not specified in detail in snippet | Not specified in detail in snippet | powerpointfa.com |
| Derris malaccensis | Roots and stems | Not specified in detail in snippet | Not specified in detail in snippet | powerpointfa.com |
| Indigofera tinctoria | Various parts | Methanol Soxhlet extraction, Acetonitrile/n-hexane | TLC, Silica gel column chromatography | researchgate.netbipublication.comcabidigitallibrary.org |
| Millettia pachycarpa | Roots and leaves | Ethyl acetate extraction | Various column chromatographic techniques, Chiral HPLC | acs.orgnih.govresearchgate.net |
| Tephrosia toxicaria | Roots | Water Soxhlet extraction, Ethyl acetate extraction | Sephadex LH-20 chromatography, HPLC RP-18 | orientjchem.org |
Table 2: Chromatographic Separation Parameters for this compound Isolation
| Chromatography Type | Stationary Phase | Mobile Phase / Solvent System | Application in this compound Isolation | References |
| Silica Gel Column | Silica gel | Benzinum:Ethyl acetate (various ratios) | Primary separation of crude extract fractions | orientjchem.orggoogle.com |
| Sephadex LH-20 Column | Sephadex LH-20 | Ethyl acetate:Methanol (1:1) | Purification of fractions after initial extraction/chromatography | orientjchem.org |
| Preparative HPLC (RP-18) | C18 (RP-18) | Methanol/Formic acid (4:1) | Final purification of this compound | orientjchem.org |
| HSCCC | Liquid phases | n-hexane:ethyl acetate:ethanol:water (various ratios) | Separation of fractions obtained from column chromatography | google.com |
Other Advanced Preparative Chromatographic Techniques
Advanced preparative chromatographic techniques play a crucial role in the isolation and purification of this compound, allowing for the separation of this specific rotenoid from other co-occurring compounds. These techniques leverage different principles of separation based on the physical and chemical properties of the analytes and the stationary and mobile phases.
One advanced technique mentioned in the context of rotenoid isolation, which can be applied to this compound, is high-speed countercurrent chromatography (HSCCC). google.com This liquid-liquid chromatography technique does not use a solid support, thus minimizing irreversible adsorption and sample loss, making it suitable for the separation of complex mixtures of natural products. In one reported method for isolating (-)-sumatrol from shrubby false indigo (B80030) seed, HSCCC was employed after initial silica gel column chromatography steps. google.com A specific solvent system composed of n-hexane, ethyl acetate, ethanol, and water was utilized for the HSCCC separation. google.com The process involved multiple separation steps and collection of fractions based on UV detection at a wavelength of 254 nm. google.com
While the provided search results specifically detail HSCCC for this compound isolation, other advanced preparative chromatographic techniques are commonly used in natural product chemistry and could potentially be applied or optimized for this compound purification. These include:
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a widely used technique for isolating and purifying compounds from complex mixtures on a larger scale than analytical HPLC. It offers high resolution and can be adapted with various stationary phases (e.g., reversed-phase C18) and mobile phases to achieve effective separation based on polarity or other chemical properties. Prep-HPLC is often used as a final purification step to obtain high-purity compounds.
Centrifugal Partition Chromatography (CPC): Similar to HSCCC, CPC is a liquid-liquid chromatography technique that eliminates the need for a solid support, reducing sample loss and denaturation. It is particularly useful for the separation of polar and non-polar compounds.
The choice of a specific advanced preparative chromatographic technique depends on factors such as the complexity of the crude extract, the concentration of this compound, the desired purity level, and the availability of equipment and suitable solvent systems. The optimization of parameters such as stationary phase, mobile phase composition, flow rate, and detection method is critical for achieving efficient and selective isolation of this compound.
Detailed research findings on the isolation of this compound using advanced chromatographic methods often include specific parameters and the resulting purity. For the HSCCC method described for isolating (-)-sumatrol from shrubby false indigo seed, the solvent system composition and the use of UV detection at 254 nm were key parameters. google.com The purity of the isolated (-)-sumatrol was confirmed through spectral analysis, including UV and ¹H NMR and ¹³C NMR spectroscopy. google.com
Chemical Synthesis and Semisynthesis of Sumatrol and Its Analogs
Semisynthetic Approaches via Precursor Transformations (e.g., from Rotenone)
Semisynthesis of sumatrol often utilizes more readily available rotenoids, such as rotenone (B1679576), as starting materials. researchgate.netnih.govcam.ac.ukrsc.org This approach leverages the existing rotenoid scaffold and focuses on targeted functionalization to introduce the necessary structural features of this compound.
Regioselective Functionalization Methodologies (e.g., Oxime-Directed C–H Functionalization)
Achieving regioselectivity is crucial in the semisynthesis of rotenoids due to the presence of multiple reactive sites on the core structure. One notable methodology employed in the semisynthesis of 11-hydroxyrotenoids like this compound from rotenone is oxime-directed C–H functionalization. nih.govcam.ac.ukrsc.orgresearchgate.net This approach involves converting rotenone into its oxime derivative, which then directs palladium-catalyzed C–H activation and subsequent functionalization at the C11 position. nih.govcam.ac.ukrsc.orgresearchgate.net
Research has demonstrated that rotenone can be converted to rotenone oxime, which upon reaction with Na₂PdCl₄·3H₂O forms a dimeric palladacycle. nih.govcam.ac.ukrsc.orgresearchgate.net Controlled oxidation of this palladacycle using different oxidants, such as Pb(OAc)₄ or K₂Cr₂O₇, can lead to 11-acetoxylated intermediates that can be further transformed into this compound. nih.govcam.ac.ukrsc.orgresearchgate.net This highlights the utility of directed C–H functionalization for achieving regioselectivity in rotenoid semisynthesis.
Stereocontrolled Transformations in this compound Semisynthesis
Stereochemistry is a critical aspect of rotenoid synthesis, as these compounds often possess multiple stereocenters. wikipedia.orgwits.ac.za While early syntheses of rotenone were often racemic, significant effort has been directed towards developing stereoselective methods. wits.ac.za In the context of this compound semisynthesis from rotenone, maintaining or controlling the stereochemistry of the rotenoid core during functionalization steps is essential.
Studies on the semisynthesis of 11-hydroxyrotenoids have involved diastereoselective transformations. For instance, a chromium-mediated Étard-like hydroxylation has been employed in the semisynthesis of related rotenoids, demonstrating the potential for stereocontrolled introduction of hydroxyl groups. acs.orgresearchgate.net The specific stereochemical outcome can be influenced by the reaction conditions and the nature of the reagents used.
Development of Total Synthetic Routes to this compound
Total synthesis of this compound involves constructing the entire molecular framework from simpler precursors. This approach allows for greater flexibility in introducing structural variations and preparing analogs that may not be accessible through semisynthesis. Total synthetic routes to rotenoids have been explored since the mid-20th century. thieme-connect.com
Strategies for Constructing the Core Rotenoid Scaffold
The core rotenoid scaffold is a tetracyclic system consisting of a chromene ring, a dihydrofuran ring, and two fused benzene (B151609) rings. wikipedia.orgwits.ac.zauwi.edu Various strategies have been developed for constructing this complex framework. Approaches often involve the coupling of pre-formed building blocks representing different parts of the rotenoid structure. wits.ac.zathieme-connect.com
One strategy involves the assembly of the polyketide–shikimate scaffold, followed by cyclization reactions such as Claisen condensation and oxy-Michael addition to form the flavanone (B1672756) core, which then undergoes rearrangement to the isoflavone. thieme-connect.comrsc.org Subsequent oxidative cyclization steps are then employed to complete the rotenoid skeleton. thieme-connect.com Other methods have utilized transition metal-catalyzed reactions and intramolecular cyclizations to construct the core rings. wits.ac.zathieme-connect.comresearchgate.net
Introduction of Stereocenters and Functional Groups
The introduction of the correct stereochemistry and functional groups at specific positions is paramount in the total synthesis of this compound. This compound possesses several stereocenters, and controlling their relative and absolute configuration is a significant challenge. wikipedia.org
Strategies for introducing stereocenters in rotenoid synthesis have included the use of chiral starting materials, asymmetric catalysis, and diastereoselective reactions. nih.govwits.ac.zaresearchgate.netdicp.ac.cn For example, the stereoselective synthesis of the chiral dihydrobenzofuran moiety, a key building block of rotenone, has been achieved using palladium π-allyl mediated cyclization. wits.ac.za The introduction of functional groups, such as the hydroxyl group at C11 in this compound, is typically achieved through oxidation reactions at appropriate stages of the synthesis. nih.govcam.ac.ukrsc.org The choice of reagents and reaction conditions is critical for achieving both regioselectivity and stereoselectivity in these functionalization steps.
Rational Design and Synthesis of this compound Derivatives for Structure-Activity Relationship Studies
Rational design and synthesis of this compound derivatives are undertaken to explore the relationship between their chemical structure and biological activity (SAR studies). This involves modifying specific parts of the this compound molecule to understand how these changes affect its properties. researchgate.netcabidigitallibrary.org
The synthesis of analogs often utilizes similar methodologies to those developed for the total synthesis or semisynthesis of this compound, but with variations in the starting materials or reaction sequences to introduce different substituents or modify the core structure. iiste.org Semisynthetic approaches from readily available rotenoids like rotenone are particularly useful for generating a series of closely related analogs for SAR studies. researchgate.netacs.org By synthesizing and testing a range of derivatives, researchers can identify key structural features responsible for the observed biological activities and potentially develop compounds with improved properties.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 442824 nih.govuni.luresearchgate.net |
| Rotenone | 6758 wikipedia.orguni.luresearchgate.netciteab.comfishersci.ca |
Data Tables
Based on the research findings discussed, here is a representative data table illustrating a semisynthetic route to this compound from rotenone oxime:
| Starting Material | Reagent(s) / Conditions | Intermediate / Product | Yield (%) | Reference |
| Rotenone | Hydroxylamine | Rotenone oxime | 74 | cam.ac.uk |
| Rotenone oxime | Na₂PdCl₄·3H₂O | Dimeric palladacycle | Not specified | nih.govcam.ac.ukrsc.orgresearchgate.net |
| Dimeric palladacycle | Pb(OAc)₄ or K₂Cr₂O₇ | 11-acetoxylated intermediates | Not specified | nih.govcam.ac.ukrsc.orgresearchgate.net |
| 11-acetoxylated intermediates | Transformation steps | This compound | Not specified | nih.govcam.ac.ukrsc.orgresearchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation of Sumatrol
Comprehensive Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis
UV-Vis spectroscopy provides information about the electronic transitions within the sumatrol molecule, particularly the presence of conjugated systems like aromatic rings and carbonyl groups. While specific absorption maxima (λmax) for this compound are not extensively detailed in all sources, related rotenoids show maximum absorption in the ultraviolet region, typically around 220-225 nm. bipublication.com The UV spectrum is indicative of the chromophores present in the rotenoid structure, which includes the substituted aromatic rings and the α,β-unsaturated ketone system within the rotenoid core.
Detailed Infrared (IR) Spectroscopic Investigations
Infrared spectroscopy is used to identify the functional groups present in this compound by analyzing the vibrational modes of the molecule. Characteristic IR absorption bands provide evidence for the presence of hydroxyl, carbonyl, and unsaturation functionalities. Studies on this compound and related compounds have reported strong IR bands. For instance, related compounds have shown bands around 3425 cm⁻¹ (hydroxyl group), 1735 cm⁻¹ (ester or carbonyl group), and 1605 cm⁻¹ (unsaturation). iajps.com These values are consistent with the expected functional groups in the this compound structure, which contains hydroxyl groups, a ketone carbonyl, and various C=C double bonds within its ring system.
In-Depth Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the complete structure of this compound, providing detailed information about the connectivity of atoms and their spatial arrangement. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed for comprehensive signal assignment and structural confirmation. orientjchem.orgresearchgate.netiajps.comresearchgate.netresearchgate.netufc.br
Proton Nuclear Magnetic Resonance (¹H-NMR) Assignments
The ¹H-NMR spectrum of this compound provides characteristic signals corresponding to different types of protons in the molecule, including aromatic, olefinic, methoxy (B1213986), and aliphatic protons. Analysis of chemical shifts (δ), splitting patterns, and coupling constants (J values) allows for the assignment of specific protons to their positions in the this compound structure. For example, a study reported ¹H-NMR data for this compound in CDCl₃, including a singlet at δ 1.75 for a vinyl methyl group, singlets at δ 3.79 and 3.82 for methoxy protons, and aromatic singlets at δ 6.02, 6.46, and 6.87. orientjchem.org Signals for other protons in the dihydrofuran ring system were observed between δ 2.5 and 5.2, including an ABX system. iajps.com A hydroxyl proton signal is typically observed at a low field, such as δ 12.42. orientjchem.org
Table 1: Selected ¹H-NMR Spectroscopic Data for this compound (CDCl₃, 500 MHz) orientjchem.org
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J, Hz) | Proton Assignment |
| 1.75 | s | - | CH₃-8' |
| 2.86 | dd | 15.0, 8.0 | H-4'a |
| 3.24 | dd | 15.0, 9.5 | H-4'b |
| 3.79 | s | - | 2-OCH₃ |
| 3.82 | s | - | 3-OCH₃ |
| 3.85 | d | 4.0 | H-12a |
| 4.17 | d | 12.0 | Heq-6 |
| 4.59 | dd | 12.0, 3.0 | Hax-6 |
| 4.88 | t | 3.0 | H-6a |
| 4.93 | s | - | H-7' |
| 5.06 | s | - | H-7' |
| 5.20 | t | 8.5 | H-5' |
| 6.02 | s | - | H-10 |
| 6.46 | s | - | H-4 |
| 6.87 | s | - | H-1 |
| 12.42 | s | - | 11-OH |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Chemical Shift Analysis and Corrections
¹³C-NMR spectroscopy provides information about the carbon framework of this compound. The chemical shifts of the carbon signals are influenced by their electronic environment, allowing for the assignment of different types of carbon atoms (e.g., methyl, methylene (B1212753), methine, quaternary, aromatic, carbonyl). Early ¹³C-NMR assignments for this compound have been reported, and some have been corrected through bidimensional NMR analysis. orientjchem.orgiajps.com Characteristic signals include those for protonated aromatic carbons, methoxyl carbons, and the carbonyl carbon. iajps.com The presence of an isopropenyl dihydrofuran ring system is supported by specific carbon signals. iajps.com
Table 2: Selected ¹³C-NMR Spectroscopic Data for this compound iajps.com
| Chemical Shift (δ) | Carbon Type (deduced from off-resonance or DEPT) | Assignment (based on literature/2D NMR) |
| ~194 | Quaternary Carbon | Carbonyl (C-12) |
| ~44 | Aliphatic Methine/Methylene | Dihydrofuran ring carbon |
| ~72 | Oxygenated Aliphatic Methine/Methylene | Dihydrofuran ring carbon |
| ~17 | Methyl Carbon | Vinyl methyl (CH₃-8') |
| ~30 | Methylene Carbon | Aliphatic methylene (H-4') |
| ~88 | Oxygenated Quaternary Carbon | Dihydrofuran ring oxygenated carbon |
| ~112 | Olefinic Methylene Carbon | Terminal methylene (C-7') |
| ~143 | Quaternary Olefinic Carbon | Quaternary olefinic carbon (C-8') |
| ~92 | Protonated Aromatic Carbon | Phloroglucinol ring methine carbon |
| ~101 | Protonated Aromatic Carbon | Aromatic carbon |
| ~110 | Protonated Aromatic Carbon | Aromatic carbon |
| ~56 | Methyl Carbon | Methoxyl carbons |
| ~101.4 | Non-oxygenated Quaternary Aromatic Carbon | Aromatic quaternary carbon |
| ~104.3 | Non-oxygenated Quaternary Aromatic Carbon | Aromatic quaternary carbon |
| ~104.8 | Non-oxygenated Quaternary Aromatic Carbon | Aromatic quaternary carbon |
| ~144 | Oxygenated Quaternary Aromatic Carbon | Aromatic oxygenated carbon |
| ~147 | Oxygenated Quaternary Aromatic Carbon | Aromatic oxygenated carbon |
| ~149.9 | Oxygenated Quaternary Aromatic Carbon | Aromatic oxygenated carbon |
| ~156 | Oxygenated Quaternary Aromatic Carbon | Aromatic oxygenated carbon |
| ~166 | Oxygenated Quaternary Aromatic Carbon | Aromatic oxygenated carbon |
| ~169 | Oxygenated Quaternary Aromatic Carbon | Aromatic oxygenated carbon |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides the precise molecular weight of this compound, which can be used to confirm its elemental composition (C₂₃H₂₂O₇). dineshkhedkar.co.inrsc.org HRMS data typically show a molecular ion peak, such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻, allowing for the calculation of the exact mass and comparison with the theoretical mass of the proposed molecular formula. uni.lu Fragmentation analysis in mass spectrometry (MS/MS) provides characteristic fragment ions that result from the dissociation of the molecular ion. Analyzing these fragmentation patterns helps in piecing together the different structural units of the molecule. While specific HRMS fragmentation data for this compound were not extensively detailed in the search results, mass spectrometry is a standard technique used in conjunction with NMR and other methods for the structural elucidation of natural products like rotenoids. iajps.comrjpharmacognosy.irpsu.eduresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearcher.life The molecular ion peak for this compound has been observed in positive ion FAB mass spectra. iajps.com
X-ray Crystallography for Definitive Absolute Stereochemistry Determination
X-ray crystallography is considered a definitive method for determining the absolute configuration of chiral molecules, provided that high-quality single crystals can be obtained. researchgate.netnih.gov This technique relies on the diffraction pattern produced when a crystal is exposed to X-rays. By analyzing the intensities of the diffracted beams, the electron density within the crystal can be mapped, revealing the positions of the atoms and thus the molecular structure. For chiral molecules, anomalous scattering, also known as the Bijvoet effect, allows for the differentiation between enantiomers and the assignment of absolute stereochemistry. researchgate.netnih.gov
While routine X-ray diffraction experiments readily provide the relative configuration of stereogenic centers, determining the absolute configuration requires measuring the small intensity differences of Bijvoet pairs, which arise from anomalous dispersion. researchgate.netnih.gov The magnitude of this effect is dependent on the elements present in the crystal and the wavelength of the X-rays used. researchgate.net For compounds composed solely of light atoms (like carbon, hydrogen, and oxygen), the anomalous scattering contribution is generally weak. researchgate.net However, the presence of heavier atoms can enhance this effect, making the determination of absolute stereochemistry more reliable. soton.ac.uk
In the context of this compound, which contains only light atoms in addition to oxygen, specialized techniques or the use of specific X-ray wavelengths (such as Cu-Kα radiation) might be employed to enhance the anomalous scattering signal for absolute stereochemistry determination. researchgate.netsoton.ac.uk The reliability of the absolute stereochemistry assignment from X-ray data is often assessed using the Flack parameter or the Hooft parameter. A Flack parameter close to zero with a small associated estimated standard deviation indicates a high degree of confidence in the assigned absolute configuration. soton.ac.uk
A hypothetical data table illustrating the type of information that would be reported from an X-ray crystallography study for absolute stereochemistry determination is shown below. Please note that the values presented in this table are illustrative and not derived from a specific this compound crystal structure determination found in the search results focused solely on the absolute stereochemistry via X-ray.
| Parameter | Value (Illustrative) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell a (Å) | 10.567(2) |
| Unit Cell b (Å) | 13.211(3) |
| Unit Cell c (Å) | 18.985(4) |
| Unit Cell α (°), β (°), γ (°) | 90, 90, 90 |
| Volume (ų) | 2648.1(9) |
| Z | 4 |
| Wavelength (Å) | 1.5418 (Cu-Kα) |
| Temperature (K) | 100 |
| R₁ Factor | 0.035 |
| wR₂ Factor | 0.085 |
| Flack Parameter | 0.02(3) |
Such crystallographic data, particularly the Flack parameter, would provide the definitive evidence required to assign the absolute stereochemistry of this compound. soton.ac.uk
Preclinical Pharmacological Investigations and Molecular Mechanistic Studies of Sumatrol
In Vitro Pharmacological Profiling of Sumatrol Bioactivities
In vitro studies provide valuable insights into the potential therapeutic applications of this compound by assessing its effects on various cellular and enzymatic targets. These assays help to characterize the spectrum of this compound's biological activities.
Cellular Bioactivity Assays (e.g., Against Cancer Cell Lines, Antifungal Activity)
Cellular bioactivity assays are fundamental in determining the direct impact of this compound on living cells, including cancer cells and fungal pathogens. These assays often involve measuring cell viability, proliferation, or death upon exposure to different concentrations of the compound. Cytotoxicity assays, such as the MTT/MTS assay, are widely used to evaluate the ability of a compound to kill or inhibit the growth of cancer cell lines. njbio.comuow.edu.au
Research has indicated that this compound possesses potential cancer chemopreventive effects. google.comnih.gov Studies evaluating the cytotoxicity of related rotenoids, such as (-)-hydroxyrotenone and (-)-rotenone, have shown significant cytotoxicity against certain cancer cell lines, including HT-29 colorectal cancer cells. acs.org While direct comprehensive data on this compound's activity across a broad panel of cancer cell lines in publicly available search results are limited, its presence in plants with reported anti-tumor activities and its structural similarity to other cytotoxic rotenoids suggest potential in this area. rjpharmacognosy.irrestorativemedicine.org
This compound has also demonstrated antifungal activity. It has been identified as a compound present in plants known for their antifungal properties, such as Tephrosia vogelii. researchgate.netnm-aist.ac.tzresearchgate.net Extracts containing this compound have shown activity against various fungal strains, including Cladosporium cucumerinum. acs.org
Enzymatic Inhibition Studies (e.g., Kinase Modulation, Quinone Reductase Induction)
Enzymatic studies are crucial for understanding how this compound interacts with specific enzymes, potentially modulating their activity. This can involve inhibiting enzymes critical for disease progression or inducing enzymes involved in detoxification pathways.
This compound has been investigated for its ability to induce quinone reductase (QR), a phase II detoxification enzyme. Induction of QR is considered a marker for potential cancer chemopreventive activity. nih.govconicet.gov.ar Studies using cultured Hepa 1c1c7 mouse hepatoma cells have evaluated the QR induction potential of various compounds, including rotenoids like this compound. While some studies list this compound as an isolated compound in the context of QR induction assays, the specific induction levels or potency of this compound itself in these assays are not consistently detailed in the provided search snippets. nih.govresearchgate.netresearchgate.net
The modulation of kinase activity is another important area of enzymatic study in drug discovery. Kinases play vital roles in numerous cellular processes, and their aberrant activity is often implicated in diseases like cancer. uow.edu.au While the provided search results mention kinase modulation in a general context of enzyme inhibition studies and the potential of certain compounds (not specifically this compound) to interact with kinases like PIK3CA, direct experimental data on this compound's kinase inhibitory profile is not prominently featured. springermedicine.comnih.gov
Antimicrobial Activity Assessments (e.g., Antibacterial, Antifungal Spectrum)
Assessments of this compound's antimicrobial activity involve determining its effectiveness against various bacteria and fungi. This helps to define its spectrum of activity and potential as an antimicrobial agent.
This compound has shown antibacterial activity against several bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. cabidigitallibrary.org It has also demonstrated inhibitory activity against Bacillus cereus and Klebsiella pneumoniae. cabidigitallibrary.org Studies on Tephrosia toxicaria, a source of this compound, have reported the antibacterial activity of its extracts and some isolated compounds against both Gram-positive and Gram-negative bacteria. orientjchem.orgorientjchem.orgresearchgate.net
Regarding antifungal activity, as mentioned in section 5.1.1, this compound is found in plants with known antifungal properties and has been associated with activity against fungi like Cladosporium cucumerinum. acs.orgresearchgate.netnm-aist.ac.tzresearchgate.net
Insecticidal and Antiparasitic Bioefficacy Evaluation
This compound, as a rotenoid, is known to possess insecticidal properties. google.comrjpharmacognosy.iragriscigroup.usresearchgate.netannualreviews.org Rotenoids are historically recognized for their use as insecticides. annualreviews.org this compound has been reported to have agricultural insecticidal activity. google.com While the specific mechanisms of its insecticidal action are linked to the broader class of rotenoids, which often target the mitochondrial electron transport chain, detailed evaluations of this compound's bioefficacy against a wide range of insects or parasites are not extensively detailed in the provided snippets. google.com Some sources indicate that this compound and related rotenoids may be less insecticidal compared to rotenone (B1679576). agriscigroup.us
Investigations into Specific Molecular and Cellular Pathway Modulation (e.g., RNA-dependent interactions)
Investigating the modulation of specific molecular and cellular pathways provides deeper insights into how this compound exerts its biological effects. This can involve studying its interactions with proteins, nucleic acids, or signaling cascades.
While the provided search results touch upon potential interactions with enzymes like kinases (e.g., PIK3CA) springermedicine.com and the induction of quinone reductase nih.gov, detailed studies specifically on this compound's RNA-dependent interactions or other specific pathway modulations are not prominent in the search output. Research on related compounds or the broader class of rotenoids might offer some clues, but the focus here is strictly on this compound as requested.
Elucidation of this compound's Molecular Mechanism of Action
The molecular mechanism of action of this compound is an area of ongoing research. As a rotenoid, its mechanism is likely related to the known actions of this class of compounds, which primarily involve inhibition of the mitochondrial electron transport chain at Complex I. google.com This disruption leads to impaired cellular respiration and energy production, ultimately resulting in cell death or dysfunction.
However, beyond this general rotenoid mechanism, specific details regarding how this compound interacts at a molecular level, its precise binding sites, or other potential mechanisms (such as the observed antibacterial or antifungal activities) are not comprehensively elucidated in the provided search snippets. Studies on the induction of quinone reductase suggest an involvement in detoxification pathways, which could be part of a broader chemopreventive mechanism. nih.gov Computational studies have suggested potential interactions with targets like PIK3CA springermedicine.com, hinting at possible roles in signaling pathways, but these require experimental validation.
Ligand-Target Binding Kinetics and Affinity Determination
Understanding the kinetics and affinity of a ligand's binding to its target is crucial for characterizing its pharmacological profile. Binding kinetics involves studying the rates of association (how quickly a ligand binds to a target) and dissociation (how quickly it unbinds), while affinity describes the strength of this interaction at equilibrium. These parameters can influence a drug's efficacy and duration of action. nih.govimrpress.com
While detailed, specific data on the ligand-target binding kinetics and affinity for this compound across various potential targets is not extensively reported in the immediately available literature, one study indicated that this compound showed a docking score of -8.9 kcal/mol with PIK3CA (Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha). researchgate.net Docking scores provide a computational estimation of binding affinity, with more negative values generally suggesting stronger predicted binding. This finding suggests PIK3CA as a potential molecular target for this compound, warranting further experimental validation through detailed binding assays such as surface plasmon resonance or isothermal titration calorimetry to determine precise kinetic and affinity constants (e.g., k_on, k_off, K_D). nih.govnih.gov
Investigation of Enzyme Kinetic Parameters and Inhibition Modes
Enzyme kinetics studies investigate how a compound affects the rate of an enzymatic reaction, providing insights into whether the compound acts as an inhibitor, activator, or substrate, and its mode of interaction (e.g., competitive, non-competitive, uncompetitive). libretexts.orgamericanpeptidesociety.org Different inhibition modes are characterized by their effects on key enzyme kinetic parameters like V_max (maximum reaction rate) and K_M (Michaelis constant), which reflects the enzyme's affinity for its substrate. americanpeptidesociety.org
This compound, being a rotenoid, is structurally related to rotenone, a known inhibitor of mitochondrial complex I, a key enzyme in the electron transport chain. wikipedia.org This structural similarity suggests that this compound might also interact with mitochondrial complex I or other enzymes. Research on compounds isolated from Millettia pachycarpa, a plant source of this compound, has included evaluation of enzymatic inhibitory activities. While another compound from this source, isoluapalbigenin, demonstrated higher alpha-glucosidase inhibitory activity, this compound was also identified and tested in these studies, indicating potential, though perhaps less potent, effects on certain enzymes like alpha-glucosidase or alpha-amylase. researchgate.net Detailed enzyme kinetic parameters (e.g., K_i values) and specific inhibition modes for this compound against a broad spectrum of enzymes are not comprehensively detailed in the reviewed literature. Further dedicated enzyme kinetics studies are needed to fully characterize this compound's enzymatic interactions.
Analysis of Downstream Cellular Pathway Effects
Structure-Activity Relationship (SAR) Studies for this compound and its Analogs
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how modifications to a compound's chemical structure influence its biological activity. gardp.orgwikipedia.orgnih.gov This knowledge is critical for optimizing the potency, selectivity, and other pharmacological properties of lead compounds.
Correlation of Chemical Substructures with Observed Biological Potency
SAR studies involve systematically altering specific parts of a molecule and evaluating the resulting change in biological activity. By correlating structural changes with observed potency, researchers can identify which substructures are essential for activity and which modifications enhance or diminish it. While this compound has been noted as a lead molecule for the synthesis and SAR analysis of analogs atauni.edu.tr, detailed published data specifically correlating the modification of this compound's substructures with quantitative changes in its biological potency across various targets is limited in the search results. General SAR studies on related furanoflavonoids have shown that specific substitutions, such as methoxyl groups at certain positions, can be crucial for activities like fungitoxicity. Applying this approach to this compound and its analogs would involve synthesizing derivatives with variations in the furan (B31954) ring, the attached isopropenyl group, the methoxy (B1213986) groups, and the hydroxyl group, and then testing their activities in relevant biological assays.
Identification of Pharmacophoric Elements and Key Interaction Points
Pharmacophoric elements are the essential features of a molecule (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for it to bind to a specific target and exert its biological effect. Identifying these elements and the key interaction points between the ligand and the target protein provides a molecular basis for the observed activity. This often involves techniques like molecular docking and site-directed mutagenesis of the target protein. For this compound, the docking study suggesting interaction with PIK3CA researchgate.net provides an initial indication of potential interaction points within the PIK3CA binding site. Further studies, including co-crystallization or advanced computational modeling, would be needed to precisely map the key interaction points and define the pharmacophore of this compound for its targets. Given its structural similarity to rotenone, interactions with residues in the binding pocket of mitochondrial complex I are also plausible areas for investigation.
Predictive Modeling for Enhanced Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR a step further by developing mathematical models that correlate structural descriptors of a series of compounds with their biological activities. wikipedia.orgnih.govcollaborativedrug.com These models can then be used to predict the activity of new, untested analogs, guiding the design and synthesis of compounds with potentially enhanced properties. nih.govcollaborativedrug.com While the literature mentions this compound being used as a lead for analog synthesis and SAR analysis atauni.edu.tr, the development and application of specific predictive QSAR models for this compound and its analogs are not detailed in the provided search results. Developing such models would require a dataset of this compound analogs with known activities, along with computational descriptors representing their chemical structures. These models could then be used to virtually screen libraries of potential analogs and prioritize synthesis efforts towards compounds predicted to have improved potency or selectivity for specific targets like PIK3CA or mitochondrial complex I.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 442824 |
| Rotenone | 6758 |
Data Table
Computational and Biophysical Characterization of Molecular Interactions
Understanding the molecular interactions between a potential therapeutic compound like this compound and its biological targets is crucial in preclinical pharmacological investigations. Computational and biophysical methods provide powerful tools to characterize these interactions, offering insights into binding affinity, kinetics, thermodynamics, and the specific atomic-level contacts involved. These studies help elucidate the molecular mechanisms underlying this compound's observed biological activities and guide further drug development efforts.
Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a target protein or biomolecule (receptor). frontiersin.org This method is pivotal in screening large compound libraries, prioritizing potential lead compounds, and optimizing their structures for enhanced binding affinity. frontiersin.org Molecular docking provides insights into the molecular mechanisms of ligand-protein interactions, aiding in the rational design of novel therapeutic agents. frontiersin.org
Ensemble docking, a more advanced technique, considers multiple receptor conformations to better capture the structural flexibility of proteins, often yielding superior results in virtual screening compared to traditional rigid protein-flexible ligand docking approaches. frontiersin.org
Molecular dynamics (MD) simulations are often employed after docking studies to evaluate the stability of the predicted ligand-protein complexes over time and to gain further insights into their dynamic behavior and intermolecular interactions. mdpi.comnih.gov MD simulations can reveal important information about the flexibility of both the ligand and the protein, the persistence of key interactions, and conformational changes upon binding. Studies have utilized MD simulations to assess the stability and strength of protein-ligand interactions and to calculate binding free energies using methods like Molecular Mechanics Generalized Born Surface Area (MM/GBSA). researchgate.net
Biophysical Methods for Quantifying Binding Events (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
Biophysical techniques are essential tools for experimentally quantifying molecular interactions and understanding the drug-target interaction on a molecular level. reactionbiology.com Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are widely used to characterize the binding mechanisms of protein-ligand interactions, providing information on binding affinity, kinetics, and thermodynamics. biorxiv.orgnih.govlabmanager.com
Surface Plasmon Resonance (SPR) is a label-free, real-time technique that measures molecular interactions by detecting changes in refractive index at a sensor surface when one binding partner (typically immobilized) interacts with another flowing over it. labmanager.comxantec.com SPR provides real-time kinetic data, including association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated. reactionbiology.comlabmanager.comxantec.com It is a highly sensitive technique suitable for a wide range of molecular sizes and interactions, often used for initial screening and kinetic analysis. labmanager.comxantec.com SPR requires purified target and agents and can provide high-information content, helping to eliminate promiscuous binders. reactionbiology.comxantec.com
Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat released or absorbed during a molecular interaction as one binding partner is titrated into a solution containing the other. reactionbiology.comlabmanager.com ITC provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (KD), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). reactionbiology.com ITC is a label-free method performed in solution and is valuable for obtaining detailed thermodynamic insights into the structure-function relationship of molecular interactions. reactionbiology.comlabmanager.com While generally lower throughput than SPR, ITC provides crucial thermodynamic data that complements kinetic information obtained from SPR. reactionbiology.comlabmanager.com
Both SPR and ITC are considered gold standard techniques in biomolecular interaction analysis and are often used in tandem, with SPR for initial screening and kinetic analysis and ITC for deeper thermodynamic characterization. labmanager.com
While specific experimental data on this compound's binding to protein targets using SPR or ITC were not found in the provided search results, these methods would be the standard approaches employed in preclinical studies to experimentally validate and quantify the interactions predicted by computational methods.
Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Stacking)
The stability and specificity of ligand-protein interactions are dictated by a network of non-covalent interactions. Analyzing these interactions at the atomic level is crucial for understanding binding mechanisms and for structure-based drug design. Key non-covalent interactions include hydrogen bonding, pi-stacking, electrostatic interactions, and van der Waals forces. nih.govrsc.orghelsinki.fi
Hydrogen bonding involves the attractive interaction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another electronegative atom with a lone pair of electrons. researchgate.net These interactions play a vital role in molecular recognition and binding specificity. helsinki.fi
Pi-stacking interactions occur between aromatic rings due to the interaction of their pi electron systems. nih.govrsc.org These interactions are significant in the binding of molecules containing aromatic moieties, such as this compound, to protein targets, particularly in aromatic-rich binding pockets. rsc.org
Computational methods, particularly molecular dynamics simulations and quantum chemical calculations, are powerful tools for analyzing and quantifying the contribution of individual non-covalent interactions to the total binding energy. helsinki.fi Visualization tools can also help identify and analyze these interactions within the predicted binding poses from docking studies. mdpi.com
Research indicates that hydrogen bonding and pi-stacking are essential types of interactions governing molecular self-assembly and play a crucial role in the structure and function of biological systems like proteins and DNA. rsc.orghelsinki.fi The strength of pi-pi stacking interactions can be influenced by factors such as the electron density of the aromatic rings, which can be affected by substituents or the presence of other interactions like hydrogen bonds. rsc.org Some studies suggest that hydrogen bonds can enhance the stability of pi-pi stacking interactions. rsc.orghelsinki.fi In general, hydrogen bonds are often considered stronger than pi-pi stacking interactions, although their relative strengths can vary depending on the specific molecular context. researchgate.net
While specific details on the non-covalent interactions of this compound with its targets were not found in the search results, the analysis of hydrogen bonding, pi-stacking, and other non-covalent forces would be an integral part of the computational and biophysical studies aimed at understanding its molecular interactions.
Summary of Biophysical Methods
| Method | Principle | Information Gained | Throughput | Sample Requirements | Labeling Required |
| Surface Plasmon Resonance (SPR) | Detects refractive index changes upon binding to an immobilized target. labmanager.com | Binding affinity (KD), kinetics (kon, koff). reactionbiology.comlabmanager.comxantec.com | Medium to High reactionbiology.com | Purified target and agent. reactionbiology.com | No labmanager.com |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding in solution. reactionbiology.comlabmanager.com | Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS). reactionbiology.com | Low reactionbiology.com | Purified target and agent, in solution. reactionbiology.comxantec.com | No labmanager.com |
Data Table Example (Illustrative - Not Specific to this compound):
| Compound | Target Protein | Docking Score (kcal/mol) | KD (µM) (SPR) | ΔH (kcal/mol) (ITC) | Key Interactions (Predicted) |
| This compound | Protein A | -8.5 | 0.5 | -10.2 | Hydrogen bonds, Pi-stacking |
| This compound | Protein B | -7.1 | 5.2 | -5.8 | Van der Waals, Electrostatic |
Biosynthetic Pathways and Chemical Ecology of Sumatrol
Hypothetical and Experimentally Supported Biosynthetic Routes to Sumatrol
The biosynthesis of rotenoids, including this compound, is understood to originate from isoflavonoids. While the precise, step-by-step enzymatic pathway leading specifically to this compound is not fully elucidated in all organisms, the general route involves the modification of a basic isoflavonoid (B1168493) scaffold. This typically involves cyclization and further structural modifications, such as hydroxylation and methoxylation, to yield the characteristic rotenoid structure. Research has explored semi-synthetic routes to this compound starting from rotenone (B1679576), another related rotenoid. These semi-syntheses involve steps like oxime-directed C11–H functionalization and subsequent transformations to introduce the necessary hydroxyl group at the C-11 position and modify other parts of the molecule. cam.ac.uk
Characterization of Key Enzymatic Transformations in this compound Biosynthesis
Specific enzymatic transformations involved in this compound biosynthesis are not extensively detailed in the provided search results. However, the biosynthesis of secondary metabolites like this compound generally involves a series of enzymatic steps catalyzed by various classes of enzymes, including oxygenases, methyltransferases, and cyclases, which modify the precursor molecules to form the final complex structure. The semi-synthesis studies involving transformations of rotenone suggest the involvement of enzymes capable of C-H activation and functionalization, although these studies describe chemical reactions rather than isolated biological enzymes. cam.ac.uk Research into the biosynthesis of other plant defense compounds, such as phytoalexins, highlights the role of enzymes in pathways like the phenylpropanoid and flavonoid biosynthesis routes, which are upstream of rotenoid production. researchgate.net
Ecological Role of this compound in Plant-Environment Interactions
This compound plays a role in the interactions between the plants that produce it and their environment, primarily serving as a natural defense compound. scilit.comgoogle.comcore.ac.uk Its presence in plant tissues can influence interactions with herbivores and pests. google.com
Function as a Natural Defensive Compound (e.g., Phytoalexin Activity)
This compound is considered a natural defensive compound produced by plants. scilit.comgoogle.comcore.ac.uk Compounds like this compound, which are produced by plants in response to stress or attack, are often classified as phytoalexins. researchgate.netnih.gov Phytoalexins are antimicrobial or insecticidal compounds synthesized de novo by plants as part of their defense strategy against pathogens and herbivores. researchgate.netresearchgate.net While the provided information doesn't explicitly detail this compound's phytoalexin activity against specific pathogens, its classification as a defense compound found in plants known for producing such substances supports this role. cam.ac.ukgoogle.comcore.ac.uk Other isoflavonoids and rotenoids found in the same plant families are known to exhibit antimicrobial and insecticidal properties. researchgate.netresearchgate.net
Impact on Herbivory and Pest Control in Natural Ecosystems
This compound has been reported to have agricultural insecticidal activity. google.com This suggests that in natural ecosystems, this compound can deter or harm herbivorous insects and other pests that feed on the plants producing it. google.com The presence of such natural insecticides in plants contributes to their defense against herbivory, reducing damage and increasing the plant's chances of survival and reproduction. redinational.comctc-n.orgceh.ac.uk Plants utilize a variety of chemical compounds, including rotenoids, as a defense mechanism against pests. researchgate.net The use of natural compounds like this compound in pest management strategies is explored as an alternative to synthetic pesticides, highlighting their potential ecological impact on pest populations in both agricultural and natural settings. redinational.comctc-n.orgceh.ac.ukkoppert.co.zafarmonaut.com
Advanced Analytical Methodologies for Sumatrol Research
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of Sumatrol. Its ability to separate compounds based on their differing affinities for a stationary phase and a mobile phase makes it suitable for analyzing complex mixtures containing this compound keikaventures.comcdc.gov.
Reversed-Phase HPLC Method Development
Reversed-Phase HPLC (RP-HPLC) is a common mode for analyzing this compound. In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar. Method development for this compound using RP-HPLC involves optimizing parameters such as the choice of stationary phase (e.g., C18 columns), mobile phase composition (typically mixtures of water or buffer with organic solvents like methanol (B129727) or acetonitrile), flow rate, and detection wavelength to achieve optimal separation and sensitivity keikaventures.comjapsonline.com. For instance, a method for analyzing rotenone (B1679576), which also separates this compound, utilizes a C18 column with a mobile phase of 60% methanol/40% water and UV detection at 290 nm keikaventures.comcdc.gov. The development process aims to achieve good peak shape, resolution from interfering compounds, and appropriate retention time for this compound sysrevpharm.orglabmanager.com.
Chiral HPLC for Enantiomeric Purity Assessment
This compound possesses stereocenters, meaning it can exist as different enantiomers nih.gov. Assessing the enantiomeric purity of this compound is crucial in studies where stereochemistry might influence biological activity. Chiral HPLC employs a stationary phase that can differentiate between enantiomers, allowing for their separation and individual quantification acs.orgnih.gov. This technique is essential for determining if a sample of this compound is a single enantiomer or a mixture (racemic or scalemic) acs.orgnih.gov. Studies have successfully used chiral HPLC columns, such as CHIRALCEL OD-H, to resolve scalemic mixtures of related compounds, demonstrating the applicability of this technique to rotenoids like this compound acs.orgnih.gov.
Gas Chromatography (GC) and Derivatization for Volatility Enhancement
Gas Chromatography (GC) is another valuable technique for the analysis of organic compounds. However, this compound's relatively low volatility due to its molecular weight and functional groups can pose challenges for direct GC analysis biosynth.comrsc.orgdrugfuture.comsigmaaldrich.com. To overcome this, derivatization is often employed to convert this compound into a more volatile form sigmaaldrich.comgcms.cz. Common derivatization methods involve the addition of functional groups, such as trimethylsilyl (B98337) (TMS) groups, which increase volatility and thermal stability sigmaaldrich.comgcms.czmdpi.com. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for silylation sigmaaldrich.comtcichemicals.com. While direct GC analysis of this compound might be limited, GC, particularly when coupled with mass spectrometry (GC-MS), is used in the analysis of plant extracts containing this compound and other related volatile and semi-volatile compounds, sometimes after appropriate sample preparation which may include derivatization nm-aist.ac.tzresearchgate.netresearchgate.net.
Mass Spectrometry (MS) Coupled Techniques for Comprehensive Characterization
Mass Spectrometry (MS) provides highly sensitive and selective detection and structural information, making it indispensable for the comprehensive characterization of this compound, especially in complex matrices and at trace levels kshetraanalyticals.commeasurlabs.com. Coupling MS with chromatographic techniques enhances its analytical power researchgate.netnih.gov.
LC-MS/MS and GC-MS for Trace-Level Detection and Quantification
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) are powerful hyphenated techniques used for the trace-level detection and quantification of this compound measurlabs.comresearchgate.netnih.gov. LC-MS/MS is particularly useful for less volatile or thermally labile compounds like this compound, allowing for separation by LC before fragmentation and detection in the MS/MS nih.gov. This provides high selectivity and sensitivity through the monitoring of specific precursor and product ions nih.govnih.gov. GC-MS, often coupled with derivatization, is applied for the analysis of more volatile components in extracts containing this compound, and can identify and quantify compounds based on their mass spectra and retention times nm-aist.ac.tzresearchgate.netmeasurlabs.com. Both techniques are capable of identifying this compound by comparing its mass spectrum to spectral libraries researchgate.netimpactfactor.org. Studies have reported using LC-MS/MS for the analysis of rotenoids, including this compound, in complex matrices researchgate.net. The molecular ion peaks for this compound have been observed at m/z 411 [M+H]⁺ and m/z 409 [M-H]⁻ in ESI-MS google.com.
Development and Validation of Robust Analytical Methods for Complex Matrices
Developing and validating robust analytical methods for this compound in complex matrices, such as plant extracts or biological samples, is critical for reliable research findings sysrevpharm.orglabmanager.comkshetraanalyticals.com. Complex matrices can contain numerous interfering substances that may affect the accuracy and precision of the analysis labmanager.comjpionline.org. Method development involves optimizing sample preparation techniques (e.g., extraction, cleanup) and chromatographic and detection parameters to minimize matrix effects and ensure selectivity sysrevpharm.orglabmanager.comkshetraanalyticals.com. Validation, following guidelines from regulatory bodies like ICH, involves evaluating parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to demonstrate that the method is suitable for its intended purpose japsonline.comsysrevpharm.orgich.org. For instance, methods for analyzing compounds in plant extracts or biological fluids require careful validation to account for the variability and complexity of the matrix labmanager.comkshetraanalyticals.comjpionline.org.
Q & A
Q. What analytical methods are recommended for identifying and characterizing Sumatrol in natural extracts?
this compound is typically identified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly for distinguishing isomers. Quantification can be achieved via UV-Vis spectroscopy calibrated against reference standards. Ensure purity assessments follow guidelines for reporting significant figures and instrument precision .
Q. What established protocols exist for the extraction and synthesis of this compound?
Ethanol-based Soxhlet extraction is commonly used for plant-derived this compound, followed by silica gel column chromatography for purification. For synthetic routes, Claisen-Schmidt condensation or palladium-catalyzed cross-coupling reactions are documented. Validate synthetic batches using triple-phase characterization (NMR, MS, HPLC) and report yields with statistical precision (e.g., mean ± SD, n ≥ 3) .
Q. What in vitro assays are standard for evaluating this compound’s bioactivity?
Common assays include:
- Antioxidant activity : DPPH radical scavenging assay (IC₅₀ values reported with 95% confidence intervals).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), normalized to controls.
- Enzyme inhibition : Spectrophotometric monitoring of target enzymes (e.g., COX-2) with kinetic analysis. Include negative controls and validate results across at least three independent replicates .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in this compound’s reported mechanisms of action?
Employ orthogonal validation methods:
- Combine in silico molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to confirm binding affinities.
- Use CRISPR-edited cell lines to isolate specific pathways.
- Cross-validate findings with metabolomics (LC-MS/MS) to track downstream metabolite changes. Address variability by standardizing cell culture conditions and reporting inter-experimental variability .
Q. What strategies mitigate batch-to-batch variability in this compound pharmacokinetic (PK) studies?
- Use physiologically based pharmacokinetic (PBPK) modeling to account for inter-species differences (e.g., rodent vs. human CYP450 enzyme expression).
- Apply stable isotope-labeled this compound as an internal standard in LC-MS/MS plasma analyses.
- Conduct power analyses to determine sample sizes for in vivo studies, ensuring statistical significance (α = 0.05, power ≥ 0.8) .
Q. How can researchers optimize this compound’s bioavailability for preclinical testing?
- Formulation : Nanoemulsions or liposomal encapsulation to enhance solubility.
- Prodrug design : Introduce ester groups to improve intestinal absorption, validated via Caco-2 cell permeability assays.
- Pharmacokinetic enhancers : Co-administer with cytochrome P450 inhibitors (e.g., ketoconazole) to reduce first-pass metabolism. Document stability studies under ICH guidelines (e.g., 25°C/60% RH for 6 months) .
Q. What computational approaches are effective for predicting this compound’s off-target interactions?
- Molecular dynamics simulations : Analyze ligand-protein stability over 100-ns trajectories (AMBER or GROMACS).
- Chemoproteomics : Use activity-based protein profiling (ABPP) to identify unexpected targets.
- Machine learning : Train models on PubChem BioAssay data to predict toxicity (e.g., LD₅₀). Cross-reference results with Tox21 datasets to prioritize in vivo testing .
Methodological Considerations
Q. How should conflicting data on this compound’s antioxidant vs. pro-oxidant effects be reconciled?
- Dose-dependent studies : Test a wide concentration range (e.g., 1 nM–100 µM) in redox-sensitive assays (e.g., glutathione depletion).
- Context-specific models : Compare outcomes in normal vs. oxidative-stress-induced cell lines.
- EPR spectroscopy : Directly measure radical species generation under varying pH and oxygen levels. Report results with explicit confidence intervals and effect sizes .
Q. What criteria define rigorous replication of this compound studies?
- Materials : Source plant material from vouchered specimens (herbarium-deposited) or use synthetically authenticated standards.
- Data transparency : Share raw spectra, chromatograms, and statistical code via repositories like Zenodo.
- Protocol adherence : Follow CONSORT guidelines for in vivo studies or MIAME standards for omics data .
Q. How can meta-analyses be structured to evaluate this compound’s therapeutic potential across heterogeneous studies?
- Inclusion criteria : Prioritize studies with documented compound purity (>95%) and in vivo PK data.
- Effect size calculation : Use Hedge’s g to standardize outcomes across assays.
- Bias assessment : Apply Cochrane Risk of Bias Tool for animal studies.
Perform subgroup analyses by model system (e.g., 2D vs. 3D cell cultures) to identify confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
